9-(2-methoxyethyl)-9H-purin-6-amine
Description
9-(2-Methoxyethyl)-9H-purin-6-amine is a purine derivative characterized by a 2-methoxyethyl group at the 9th position and an amine group at the 6th position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.
Properties
CAS No. |
5845-34-1 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
9-(2-methoxyethyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Solubility: Methoxyethyl’s ether oxygen enhances water solubility compared to purely hydrophobic groups (e.g., phenethyl) but less than charged groups (e.g., 3-aminopropyl) . Cyclic ethers (e.g., tetrahydropyran in ) exhibit higher solubility due to oxygen content but may suffer from steric effects .
- Lipophilicity: LogP values (calculated) suggest methoxyethyl (estimated ~0.5–1.5) is less lipophilic than phenethyl (~2.5) but more than 3-aminopropyl (~−1.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
